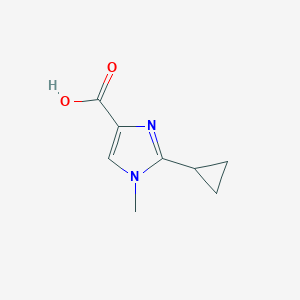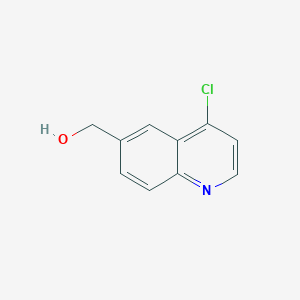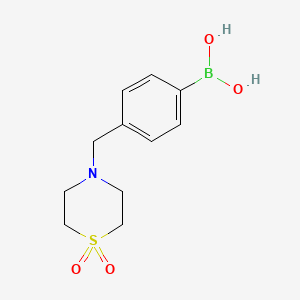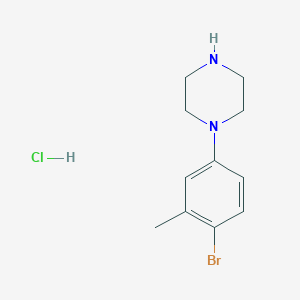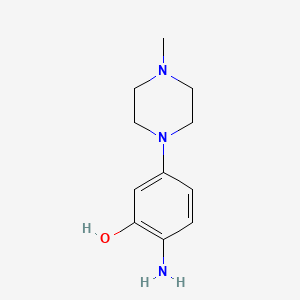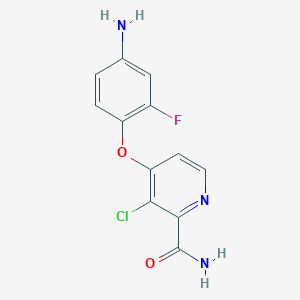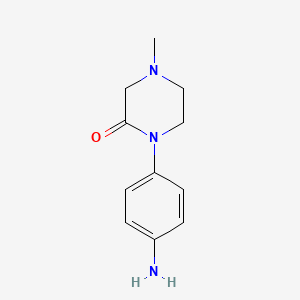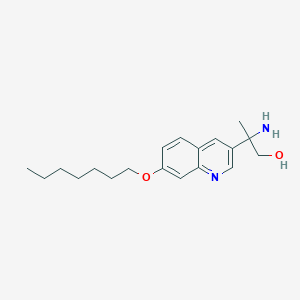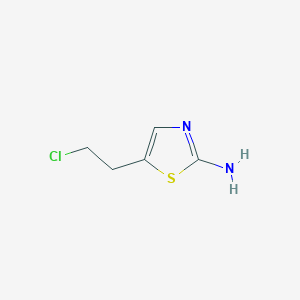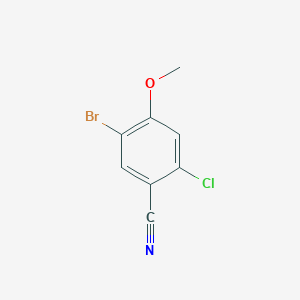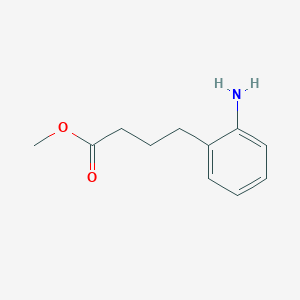![molecular formula C14H18O2 B8772386 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate CAS No. 3439-94-9](/img/structure/B8772386.png)
4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tetracyclo[62113,602,7]dodec-9-enyl acetate is an organic compound with a complex polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate involves multiple steps. One common method includes the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where naphthalene derivatives are processed under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Halogenated compounds
Scientific Research Applications
4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate has several scientific research applications:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,4a,5,8,8a-Octahydro-1,45,8-dimethanonaphthalene: A structurally similar compound with different functional groups.
1,2,3,4,4a,5,6,8a-Octahydro-7-methyl-4-methylene-1-(1-methylethyl)-naphthalene: Another related compound with variations in the substituents.
Uniqueness
4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate is unique due to its specific acetate functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
3439-94-9 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl acetate |
InChI |
InChI=1S/C14H18O2/c1-7(15)16-12-6-10-5-11(12)14-9-3-2-8(4-9)13(10)14/h2-3,8-14H,4-6H2,1H3 |
InChI Key |
ODYDQOOXSVNMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C4CC3C=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]-](/img/structure/B8772303.png)

